MAO-B vs MAO-A Isoform Selectivity: Quantified Differential Inhibition of 3-(Hydroxymethyl)-1-methylquinolin-2(1H)-one
The target compound exhibits a defined selectivity window between MAO-B and MAO-A isoforms. Against human MAO-B expressed in insect cell membranes, 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one demonstrates an IC50 of 17,000 nM [1]. In contrast, under identical assay conditions using human MAO-A, the compound shows negligible inhibition with IC50 > 100,000 nM [2]. This represents a selectivity ratio of >5.9-fold favoring MAO-B over MAO-A.
| Evidence Dimension | MAO isoform inhibitory activity (IC50) |
|---|---|
| Target Compound Data | MAO-B IC50 = 17,000 nM; MAO-A IC50 > 100,000 nM |
| Comparator Or Baseline | MAO-A isoform as internal comparator |
| Quantified Difference | >5.9-fold selectivity for MAO-B over MAO-A |
| Conditions | Human membrane-bound MAO-B and MAO-A expressed in insect cell membranes; assessed by reduction in conversion of kynuramine to 4-hydroxyquinoline |
Why This Matters
This quantified selectivity profile distinguishes the compound from pan-MAO inhibitors and MAO-A-selective methylquinolines, enabling its use as a reference standard in isoform-specific SAR studies.
- [1] BindingDB. BDBM50450822 - Target: Amine oxidase [flavin-containing] B (Human). IC50 = 1.70E+4 nM. View Source
- [2] BindingDB. BDBM50450822 - Target: Amine oxidase [flavin-containing] A (Human). IC50 > 1.00E+5 nM. View Source
